(4-Amino-6-methylpyridin-2-yl)methanol
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Overview
Description
(4-Amino-6-methylpyridin-2-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-methylpyridin-2-yl)methanol typically involves the reaction of 4-amino-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: 4-Amino-6-methylpyridine-2-carboxylic acid.
Reduction: 4-Amino-6-methylpyridin-2-ylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-6-methylpyridin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Amino-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylpyridine: Similar structure but with an additional methyl group at the 2-position.
4-Amino-6-methylpyridine-2-carboxylic acid: Oxidized form of (4-Amino-6-methylpyridin-2-yl)methanol.
4-Amino-6-methylpyridin-2-ylmethanamine: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(4-amino-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
GKCQKRVKZIZFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)N |
Origin of Product |
United States |
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